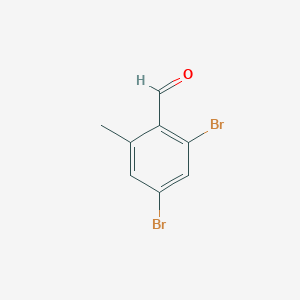![molecular formula C26H35BN2O5 B13720907 4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720907.png)
4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine moiety, and a dioxaborolane group. Its applications span across organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between the boronic acid derivative and an aryl halide. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the desired chemical properties.
化学反応の分析
Types of Reactions
4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.
科学的研究の応用
4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe and in the development of bioactive compounds.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The dioxaborolane group is known to form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s unique structure allows it to engage in specific interactions with enzymes and receptors, modulating their activity and influencing biological pathways.
類似化合物との比較
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Shares the dioxaborolane group and is used in similar cross-coupling reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with applications in organic synthesis.
2-Methoxypyridine-5-boronic acid pinacol ester: Similar in structure and used in the synthesis of complex organic molecules.
Uniqueness
What sets 4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester apart is its combination of functional groups, which provides versatility in chemical reactions and applications. Its ability to form stable yet reversible covalent bonds with nucleophiles makes it particularly valuable in both synthetic and biological contexts.
特性
分子式 |
C26H35BN2O5 |
|---|---|
分子量 |
466.4 g/mol |
IUPAC名 |
benzyl 4-[[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C26H35BN2O5/c1-19-15-22(27-33-25(2,3)26(4,5)34-27)16-28-23(19)31-17-21-11-13-29(14-12-21)24(30)32-18-20-9-7-6-8-10-20/h6-10,15-16,21H,11-14,17-18H2,1-5H3 |
InChIキー |
PHVKGSFDCNGKLP-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC3CCN(CC3)C(=O)OCC4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







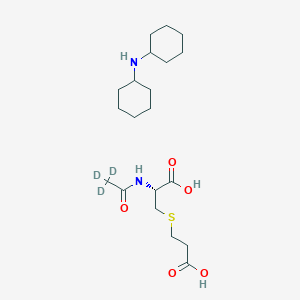

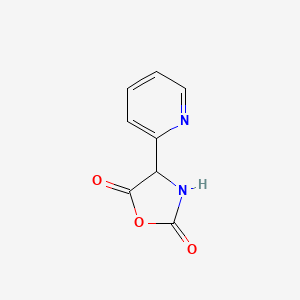
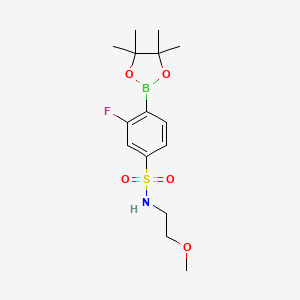

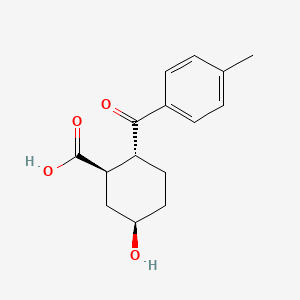
![2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720893.png)

